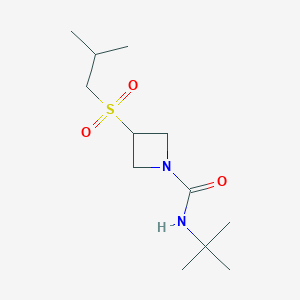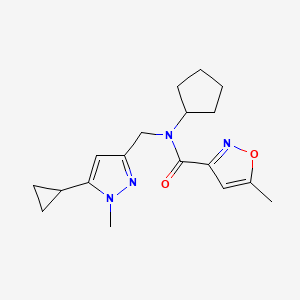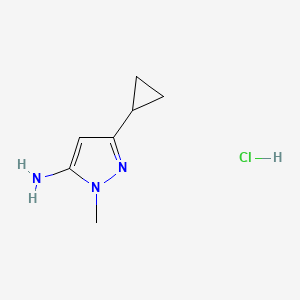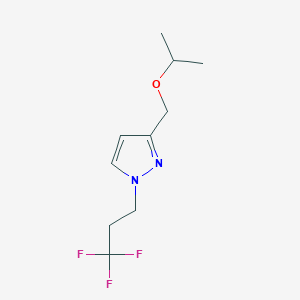
(4-((1,3,4-チアゾール-2-イル)オキシ)ピペリジン-1-イル)(3-(トリフルオロメトキシ)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a compound of notable interest due to its unique structure and potential applications in various scientific fields. The presence of a 1,3,4-thiadiazole ring and a trifluoromethoxyphenyl group suggests diverse chemical behavior and potential biological activity.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: The compound's structure suggests potential as a bioactive agent in pharmaceuticals.
Medicine: Preliminary studies indicate possible applications in developing drugs for neurological disorders.
Industry: Its unique properties can be explored in the field of materials science, particularly in the synthesis of polymers and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to a piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. The process generally follows these steps:
Formation of 1,3,4-thiadiazole: : Starting with thiosemicarbazide, cyclization is induced using an oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.
Piperidine attachment: : The 1,3,4-thiadiazole intermediate is then reacted with a suitably protected piperidine under basic conditions to form the core structure.
Introduction of trifluoromethoxyphenyl: : The final synthetic step involves the nucleophilic substitution reaction where the piperidine-thiadiazole compound is reacted with 3-(trifluoromethoxy)benzoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis follows the same principles but is optimized for larger scale production. This involves the use of continuous flow reactors to maintain reaction conditions consistently and efficiently. Solvent recycling and catalyst regeneration are key to cost-effective and sustainable production.
化学反応の分析
Types of Reactions:
Oxidation: : The thiadiazole ring can undergo oxidative transformation to introduce various functional groups.
Reduction: : Hydrogenation of the piperidinyl group can be performed under mild conditions.
Oxidation: : Use of oxidizing agents like hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as sodium methoxide in polar aprotic solvents.
Oxidation and reduction products vary based on reaction conditions. Substitution reactions yield derivatives with different functional groups, enhancing the compound’s chemical versatility.
作用機序
This compound's mechanism of action in biological systems involves binding to specific molecular targets, primarily through interactions mediated by the thiadiazole ring and the trifluoromethoxyphenyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.
類似化合物との比較
Similar compounds include those with a 1,3,4-thiadiazole ring or a trifluoromethoxy group. the combination of these two moieties in (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone makes it unique:
(1,3,4-Thiadiazol-2-yl)methanol: : Lacks the piperidine and trifluoromethoxy groups.
4-(Trifluoromethoxy)aniline: : Contains the trifluoromethoxy group but not the thiadiazole or piperidine groups.
Hope this gives you a thorough understanding of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone!
特性
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVYDFGVPQQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)



![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)




![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)
